![molecular formula C15H13ClO3 B2812778 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 938378-26-8](/img/structure/B2812778.png)

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 .

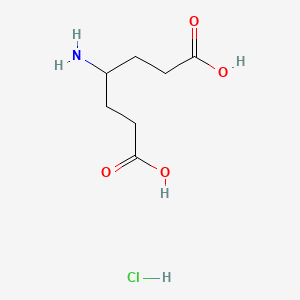

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid consists of a benzene ring substituted with a chlorine atom and an ester group (benzyl oxy group attached to a carboxylic acid). The benzyl group is further substituted with a methyl group .Physical And Chemical Properties Analysis

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid has a molecular weight of 276.71 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique

Crystallographic and Electronic Structure Studies

A study by Pramanik et al. (2019) on various benzoic acid derivatives, including those with substitutions similar in nature to 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid, utilized X-ray powder diffraction and DFT calculations to analyze crystal structures, molecular electrostatic potentials, and electronic structures. This research highlighted the significance of intermolecular interactions in determining the supramolecular assembly of these compounds, suggesting potential applications in material science and molecular engineering (Pramanik, Dey, & Mukherjee, 2019).

Photocatalytic Degradation Studies

Khodami and Nezamzadeh-Ejhieh (2015) investigated the photocatalytic degradation of benzoic acid derivatives, including structures similar to 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid, using ZnO–SnO2/nano-clinoptilolite systems. Their findings on the efficient degradation of these compounds under UV light exposure might inform environmental remediation techniques, especially in water treatment applications (Khodami & Nezamzadeh-Ejhieh, 2015).

Liquid Crystalline and Fire Retardant Molecules

Jamain, Khairuddean, and Tay (2020) synthesized novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, which included benzoic acid derivatives. This study's approach to incorporating benzoic acid derivatives into complex molecular frameworks for improved material properties could be relevant for developing advanced materials with specific applications in fire safety and display technologies (Jamain, Khairuddean, & Tay, 2020).

Lichen-Derived Depsides

Elix and Wardlaw (2000) isolated and characterized a new chloro-depside from the lichen Hypotrachyna leiophylla, demonstrating the natural occurrence of chlorinated benzoic acid derivatives in lichens. This study suggests potential applications in natural product chemistry and pharmacology, given the diverse biological activities of depsides (Elix & Wardlaw, 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-[(3-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXZGELNRDMYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)

![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)

![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)

![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)

![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)

![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)

![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)